[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(naphthalen-2-yloxy)methyl]phenyl}methanone
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Overview
Description
The compound [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic molecule characterized by its unique structure, which includes difluoromethyl groups, a hydroxy group, and a naphthyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The difluoromethyl groups can be reduced to methyl groups under specific conditions.
Substitution: The naphthyloxy moiety can be substituted with other aromatic groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the difluoromethyl groups would yield a compound with methyl groups instead of difluoromethyl groups .
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the naphthyloxy moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[2-(4-PROPAN-2-YLPHENYL)-4-QUINOLINYL]METHANONE
- [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLIN-4-YL]METHANONE
Uniqueness
The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoromethyl groups enhances its stability and lipophilicity, while the naphthyloxy moiety contributes to its binding affinity for molecular targets .
Properties
Molecular Formula |
C23H18F4N2O3 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(naphthalen-2-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C23H18F4N2O3/c24-20(25)19-12-23(31,22(26)27)29(28-19)21(30)17-7-3-4-14(10-17)13-32-18-9-8-15-5-1-2-6-16(15)11-18/h1-11,20,22,31H,12-13H2 |
InChI Key |
FGFLFCCTIZVGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3)C(F)F |
Origin of Product |
United States |
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